

4-Aminophenyl acetate structural formula and molecular weight.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminophenyl acetate

Cat. No.: B084002

[Get Quote](#)

An In-depth Technical Guide to 4-Aminophenyl acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-Aminophenyl acetate**, a versatile chemical compound with applications in organic synthesis and potential pharmacological activity. The document details its chemical structure, molecular weight, a detailed synthesis protocol, and its known biological interactions, particularly its role as an inhibitor of the shikimate pathway.

Core Compound Properties

4-Aminophenyl acetate, also known by synonyms such as 4-acetoxyaniline and p-aminophenyl acetate, is an aromatic amine ester. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

Property	Value
Molecular Formula	C ₈ H ₉ NO ₂
Molecular Weight	151.17 g/mol
IUPAC Name	(4-aminophenyl) acetate
SMILES	CC(=O)Oc1ccc(N)cc1
CAS Number	13871-68-6

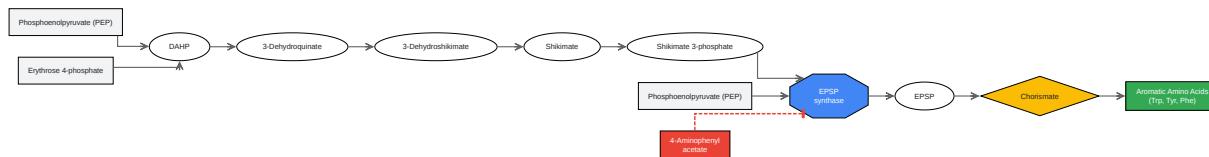
Synthesis of 4-Aminophenyl acetate: Experimental Protocol

The synthesis of **4-Aminophenyl acetate** can be achieved through the catalytic hydrogenation of p-nitrophenyl acetate. This method provides a high yield and purity of the final product.

Materials:

- p-Nitrophenyl acetate
- Palladium on carbon (Pd/C) catalyst (5%)
- Solvent (e.g., Ethyl acetate)
- Hydrogen gas (H₂)
- Reaction vessel (e.g., Parr hydrogenator or a flask suitable for hydrogenation)
- Filtration apparatus
- Rotary evaporator

Procedure:


- In a suitable reaction vessel, dissolve p-nitrophenyl acetate in a solvent such as ethyl acetate.

- Carefully add a catalytic amount of 5% palladium on carbon to the solution.
- Seal the reaction vessel and purge it with nitrogen gas to remove any air.
- Introduce hydrogen gas into the vessel, maintaining a pressure of at least 4 MPa.[1]
- Stir the reaction mixture vigorously at room temperature (approximately 20-25°C) for a period of 4 hours, ensuring the hydrogen pressure is kept constant.[1]
- Upon completion of the reaction, carefully vent the excess hydrogen gas and purge the vessel with nitrogen.
- Filter the reaction mixture to remove the palladium on carbon catalyst.
- Concentrate the resulting organic solution in vacuo using a rotary evaporator to yield the final product, **4-Aminophenyl acetate**, as a crystalline solid.[1]

Biological Activity: Inhibition of the Shikimate Pathway

4-Aminophenyl acetate has been identified as an inhibitor of the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids in plants, bacteria, fungi, and parasites, but absent in animals. This makes the pathway an attractive target for the development of herbicides and antimicrobial agents. The key enzyme in this pathway inhibited by many compounds is 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.

The diagram below illustrates the core steps of the shikimate pathway and highlights the inhibitory action of **4-Aminophenyl acetate**.

[Click to download full resolution via product page](#)

Inhibition of the Shikimate Pathway by **4-Aminophenyl acetate**.

Conclusion

4-Aminophenyl acetate is a compound of significant interest due to its utility as a synthetic intermediate and its potential biological activities. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. Furthermore, its inhibitory effect on the shikimate pathway opens avenues for further research in drug development, particularly in the creation of novel antimicrobial and herbicidal agents. This guide serves as a foundational resource for professionals engaged in these fields of study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CA2103519A1 - Process for the preparation of aminophenyl acetates - Google Patents [patents.google.com]
- To cite this document: BenchChem. [4-Aminophenyl acetate structural formula and molecular weight.]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b084002#4-aminophenyl-acetate-structural-formula-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com